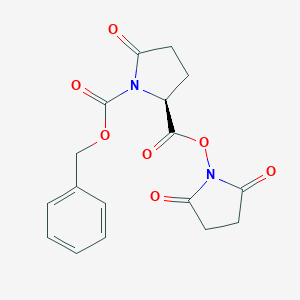
(S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate
Vue d'ensemble
Description
(S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate, or (S)-BHOPC, is a synthetic organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Metabolic Stability and Design Implications
The hydrolysis of carbamates, including (S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate, is a key area of research, providing insights into their metabolic stability and implications for drug design. Studies have classified carbamates based on their substituents, revealing a trend where the metabolic lability decreases with certain substituent types. This knowledge is crucial for designing carbamate-based drugs or prodrugs, aiming for optimal metabolic stability (Vacondio et al., 2010).
Antidotal Efficacy in Poisoning
Research into the efficacy of antidotes for carbamate poisoning, such as Pralidoxime, highlights the critical considerations in managing carbamate intoxication. The findings indicate that, while atropine remains the primary treatment, Pralidoxime may have a role under certain conditions, offering a basis for therapeutic strategies against carbamate and mixed poisonings (Kurtz, 1990).
Chemotherapeutic Effects
The chemotherapeutic effects of carbamates on parasitic infections have been investigated, with studies on albendazole and mebendazole against Hymenolepis species in rodents. These findings provide insights into the potential applications of carbamate derivatives in treating parasitic infections, highlighting their efficacy and the influence of chemical structure on therapeutic outcomes (McCracken et al., 2004).
Decarbamoylation Rate in Enzyme Inhibition
The study of carbamates' decarbamoylation rates, especially in the context of acetylcholinesterase inhibition, provides valuable information for developing effective inhibitors with potential applications in treating diseases like Alzheimer's. The research suggests that the rate of decarbamoylation and its dependence on the carbamoyl group's structure are critical for the therapeutic efficacy of carbamate-based inhibitors (Rosenberry & Cheung, 2019).
Applications in Organic Chemistry
The synthesis and applications of 1,2-oxazines and related compounds, including carbamate derivatives, have been reviewed. This research outlines methods for preparing these compounds and their use in various chemical reactions, underscoring the versatility of carbamates in synthetic organic chemistry (Sainsbury, 1991).
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c12-14-10(16)9(6-15)13-11(17)18-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,12H2,(H,13,17)(H,14,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDRJXCGIRLAEC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949429 | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-hydroxypropanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate | |
CAS RN |
26582-86-5 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-serine hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26582-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((Benzyloxy)carbonyl)-L-serinohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026582865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-hydroxypropanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(benzyloxy)carbonyl]-L-serinohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





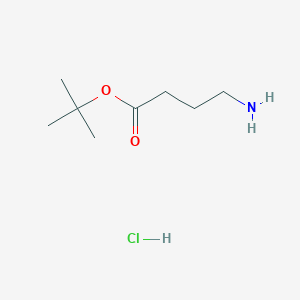

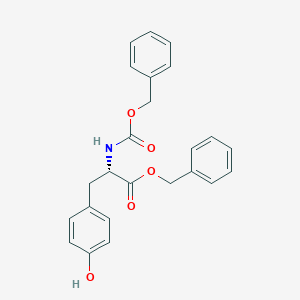
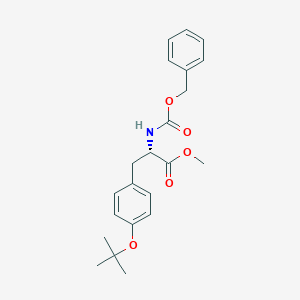
![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)


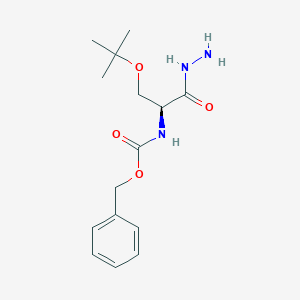

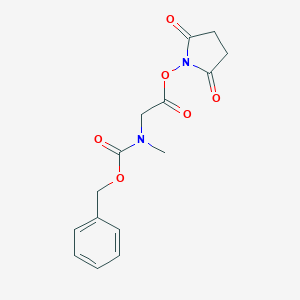
![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)
